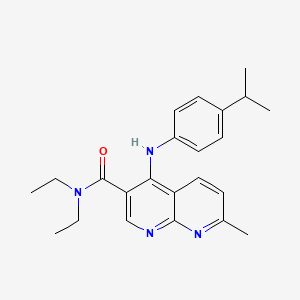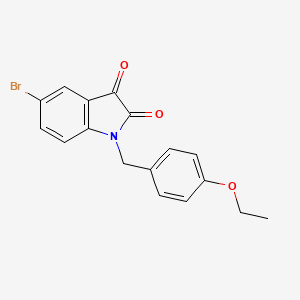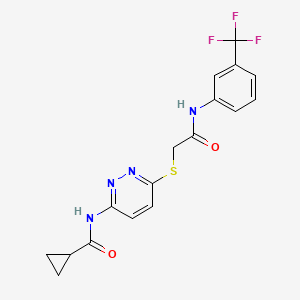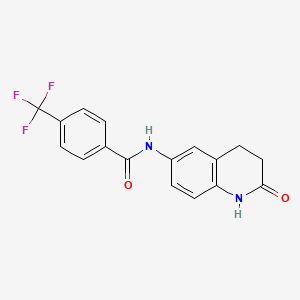
N,N-diethyl-4-((4-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-((4-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-4-((4-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-((4-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
One of the primary scientific research applications of derivatives of N,N-diethyl-4-((4-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide includes their potential as anti-inflammatory and analgesic agents. Grossi et al. (2005) synthesized novel compounds demonstrating potent anti-inflammatory and/or analgesic activities. These compounds were tested for their effects on spontaneous mice locomotor activity and their acute gastrolesivity in rats, showing promising results with a lack of acute gastrolesivity in tested compounds (Grossi, Di Braccio, Roma, Ballabeni, Tognolini, & Barocelli, 2005).
Antibacterial Agents
Another significant application involves the synthesis and evaluation of derivatives as antibacterial agents. Egawa et al. (1984) synthesized compounds showing more active antibacterial properties than enoxacin, highlighting their potential in treating bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Chemiluminescence in Analytical Chemistry
Morita and Konishi (2002) explored the use of derivatives for the derivatization of carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection. This application demonstrates the compound's utility in enhancing analytical methodologies for sensitive and selective detection of carboxylic acids (Morita & Konishi, 2002).
Synthesis of Functionalized Probes
Derivatives of N,N-diethyl-4-((4-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide have been synthesized for the fluorescent labelling of α-amino acids, offering tools for biological studies and imaging applications. Frade et al. (2007) developed novel functionalized probes that showed strong fluorescence, indicating their utility in bioimaging and molecular labelling applications (Frade, Barros, Moura, Coutinho, & Gonçalves, 2007).
Antimicrobial Properties
Khalifa et al. (2016) investigated the antimicrobial properties of chiral linear carboxamides with incorporated peptide linkage derived from 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide. These compounds exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Khalifa, Amr, Al-Omar, & Nossier, 2016).
Propriétés
IUPAC Name |
N,N-diethyl-7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-6-27(7-2)23(28)20-14-24-22-19(13-8-16(5)25-22)21(20)26-18-11-9-17(10-12-18)15(3)4/h8-15H,6-7H2,1-5H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUKSUGFHCBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-((4-isopropylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride](/img/structure/B2691560.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid](/img/structure/B2691562.png)

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)


![1-(Azepan-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2691572.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2691574.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2691576.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2691579.png)

![2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2691581.png)
![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)